molecular formula C7H2Cl2FN B7890262 1,3-Dichloro-5-fluoro-2-isocyanobenzene

1,3-Dichloro-5-fluoro-2-isocyanobenzene

Cat. No.: B7890262
M. Wt: 190.00 g/mol
InChI Key: UJBQHQAYHUPIPD-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-fluoro-2-isocyanobenzene (C₇H₂Cl₂FNO) is a halogenated aromatic compound featuring chloro (Cl) substituents at positions 1 and 3, a fluoro (F) group at position 5, and a highly reactive isocyan (-NC) functional group at position 2. Its molecular weight is 214.01 g/mol, and it typically exists as a crystalline solid with moderate solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). The isocyan group renders the compound a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or metal-organic frameworks. Its synthesis often involves halogenation and isocyanide introduction under controlled conditions to avoid side reactions .

Properties

IUPAC Name

1,3-dichloro-5-fluoro-2-isocyanobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBQHQAYHUPIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenation Patterns

  • 1,3-Dichloro-2-isocyanobenzene (C₇H₃Cl₂NO): Lacks the 5-fluoro substituent, reducing electron-withdrawing effects. This compound exhibits lower thermal stability (melting point: 60–62°C) compared to the fluorinated analog, highlighting fluorine’s role in enhancing intermolecular interactions .
  • 5-Fluoro-2-isocyanobenzene (C₇H₄FNO): Absence of chloro groups simplifies steric hindrance, making it more reactive in nucleophilic additions but less stable under acidic conditions.

Functional Group Variations

  • 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid (C₇H₃ClF₂O₃) : Reported by Zhang et al. (2020), this compound replaces the isocyan group with hydroxyl (-OH) and carboxylic acid (-COOH) functionalities. The polar groups increase solubility in polar aprotic solvents (e.g., DMF) but reduce reactivity in cycloaddition reactions compared to isocyan derivatives .
  • 1,3-Dichloro-5-fluoro-2-nitrobenzene (C₆H₂Cl₂FNO₂): The nitro (-NO₂) group, another electron-withdrawing substituent, reduces ring electron density similarly to isocyan but participates in distinct redox-driven reactions.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Key Reactivity
1,3-Dichloro-5-fluoro-2-isocyanobenzene 214.01 75–78 (decomposes) DCM, THF High electrophilicity at isocyan group
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 220.55 152–154 DMF, DMSO Acid-catalyzed esterification
1,3-Dichloro-2-isocyanobenzene 188.01 60–62 Benzene, ether Moderate stability in nucleophilic environments
5-Fluoro-2-isocyanobenzene 137.11 45–47 Acetone, ethanol Rapid decomposition under acidic conditions

Research Implications and Limitations

While the provided evidence highlights synthetic methodologies for related halogenated aromatics , direct comparative data on this compound’s biological or catalytic applications remain sparse.

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